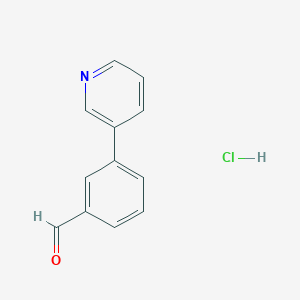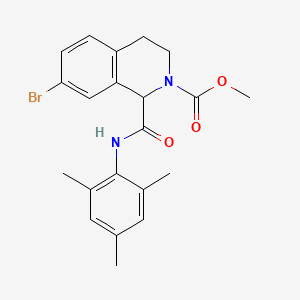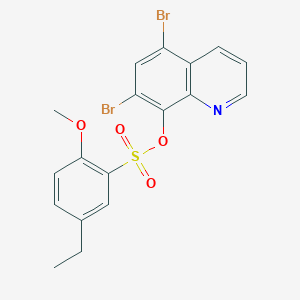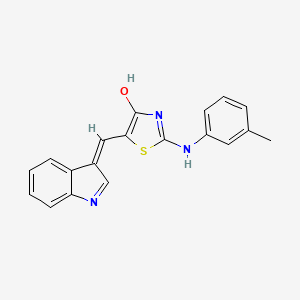![molecular formula C20H19F2NO3S B2496204 1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 1326860-19-8](/img/structure/B2496204.png)
1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one” is a quinolinone derivative. Quinolinones are a class of organic compounds with a quinoline backbone, which is a heterocyclic aromatic organic compound. This particular compound has several functional groups attached to the quinoline backbone, including a butyl group, two fluorine atoms, and a sulfonyl group attached to a methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic quinoline backbone, with the various functional groups contributing to the overall structure. The presence of the fluorine atoms could introduce interesting electronic effects, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be influenced by the structure of the compound and the functional groups present .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-butyl-6,7-difluoro-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO3S/c1-3-4-8-23-12-19(27(25,26)14-7-5-6-13(2)9-14)20(24)15-10-16(21)17(22)11-18(15)23/h5-7,9-12H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPFFWDNCBWCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2496124.png)
![Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2496126.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2496129.png)


![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)
![(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2496140.png)

![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2496143.png)
